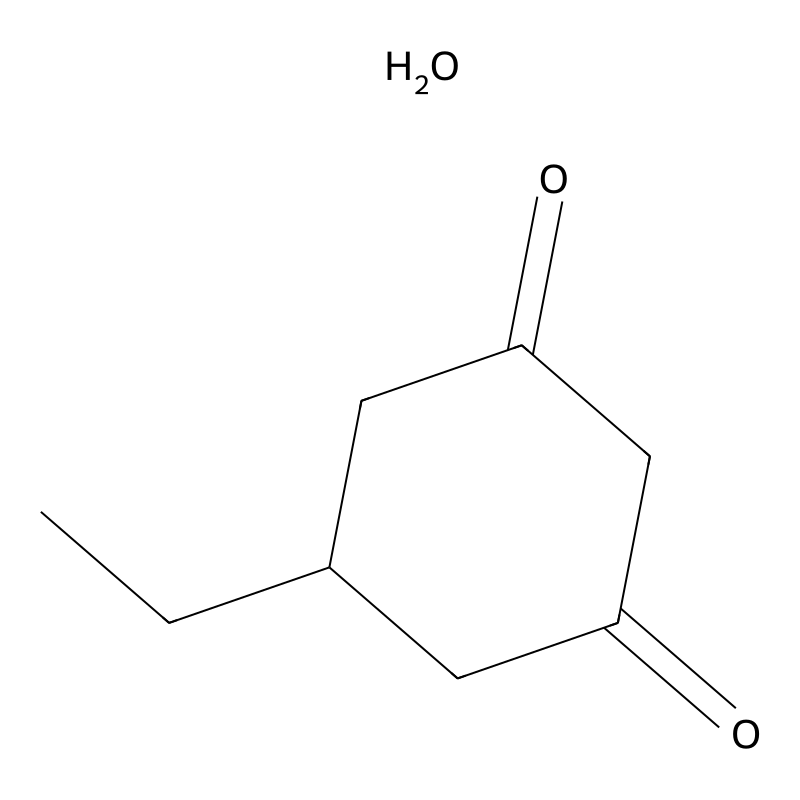

5-Ethylcyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethylcyclohexane-1,3-dione (CAS 57641-76-6) is a highly versatile cyclic 1,3-diketone building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and complex natural product analogs [1]. Characterized by its 1,3-dione core and a single ethyl substituent at the C5 position, the compound exists in a tautomeric equilibrium between its keto and enol forms [1]. In industrial procurement, it is primarily valued for its unique balance of lipophilicity and steric hindrance, serving as a critical precursor for NLRP3 inflammasome inhibitors, stereodefined 1,3-cyclohexanediols, and substituted benzofuran derivatives [2]. Often supplied as a hemihydrate, its distinct physicochemical profile—specifically its high solubility and low melting point of 58–60 °C—makes it a preferred intermediate for both batch and continuous flow organic synthesis workflows .

Research Fit

Substituting 5-ethylcyclohexane-1,3-dione with more common in-class alternatives like 5-methyl-1,3-cyclohexanedione or dimedone (5,5-dimethyl-1,3-cyclohexanedione) frequently compromises both processability and final product efficacy [1]. Dimedone, while cheap and widely available, features a gem-dimethyl group that completely blocks the C5 position, preventing any downstream functionalization at that site and drastically increasing the melting point, which complicates liquid-phase processing . Conversely, the 5-methyl analog lacks sufficient lipophilicity to effectively target hydrophobic binding pockets in modern drug design[2]. Furthermore, the specific steric bulk of the ethyl group is often required to direct facial selectivity during asymmetric reductions or to control regioselectivity in cyclization reactions [3]. Replacing the ethyl variant with a smaller or bulkier analog typically results in off-target isomers, reduced API membrane permeability, or complete synthetic failure in targeted benzofuran and spirocyclic pathways [1].

Substitution Risk

Enhanced Lipophilicity for API Targeting

When selecting a diketone precursor for lipophilic API domains, 5-ethylcyclohexane-1,3-dione offers a computed LogP of approximately 1.27, which is significantly higher than both 5-methyl-1,3-cyclohexanedione (LogP ~0.40) and unsubstituted 1,3-cyclohexanedione (LogP ~0.09 to 0.46) [1]. This nearly 1-log-unit increase provides a massive advantage in drug design, allowing chemists to build necessary hydrophobicity directly into the core scaffold without resorting to late-stage alkylation [2].

| Evidence Dimension | Computed Partition Coefficient (LogP) |

| Target Compound Data | LogP = 1.27 |

| Comparator Or Baseline | 5-Methyl-1,3-cyclohexanedione (LogP = 0.40) |

| Quantified Difference | +0.87 LogP units |

| Conditions | Standard computed LogP values for precursor selection |

The higher lipophilicity directly translates to improved membrane permeability and stronger hydrophobic pocket binding in downstream APIs, such as NLRP3 inhibitors.

Thermal Processability in Flow Manufacturing

Thermal processability is a major differentiator in industrial scale-up. 5-Ethylcyclohexane-1,3-dione, often handled as a hemihydrate, exhibits a melting point of 58–60 °C. In stark contrast, the industry-standard comparator dimedone (5,5-dimethyl-1,3-cyclohexanedione) melts at 146–148 °C, and the 5-methyl analog melts at 126–131 °C. This drastic reduction in melting point makes the ethyl derivative far more soluble in non-polar solvents and significantly easier to process in continuous flow reactors .

| Evidence Dimension | Melting Point |

| Target Compound Data | 58–60 °C |

| Comparator Or Baseline | Dimedone (146–148 °C) |

| Quantified Difference | ~88 °C lower melting point |

| Conditions | Standard atmospheric pressure handling |

The significantly lower melting point prevents line-clogging in continuous flow reactors and drastically improves solubility in organic solvents during large-scale synthesis.

Steric Direction for Regioselective Benzofuran Synthesis

In the synthesis of complex heterocycles like benzofurans, the choice of C5 substitution dictates synthetic viability. Using 5-ethylcyclohexane-1,3-dione provides a single alkyl group that directs regioselectivity while retaining one reactive C5 proton [1]. Dimedone, featuring a gem-dimethyl group, completely blocks the C5 position, prohibiting any further functionalization at that site . Patent literature demonstrates that substituting dimedone with the 5-ethyl variant is mandatory to successfully yield mono-alkylated evodone analogs for specialized repellent applications [1].

| Evidence Dimension | C5 Substitution and Proton Availability |

| Target Compound Data | Mono-ethyl substitution (1 reactive C5 proton) |

| Comparator Or Baseline | Dimedone (Gem-dimethyl substitution, 0 C5 protons) |

| Quantified Difference | Enables mono-alkylated derivative synthesis whereas dimedone structurally prohibits C5 functionalization. |

| Conditions | Condensation and cyclization pathways for benzofuran derivatives |

Procuring the 5-ethyl variant is mandatory when the synthetic route requires both asymmetric steric bulk for regiocontrol and an available C5 proton for subsequent chemical transformations.

NLRP3 Inflammasome Inhibitor Synthesis

Due to its optimized LogP profile, 5-ethylcyclohexane-1,3-dione is specifically procured as a core building block for novel NLRP3 inhibitors. The ethyl group provides the exact steric and lipophilic parameters required to fit the target protein's hydrophobic pocket, outperforming methyl-substituted precursors in final drug efficacy [1].

Evodone-Analog Insect Repellent Production

In the synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives (evodone analogs), this compound is selected over dimedone. The mono-ethyl substitution directs the cyclization correctly while allowing the synthesis of highly specific, patent-protected repellent formulations that cannot be accessed using gem-dimethyl precursors [2].

Stereoselective 1,3-Cyclohexanediol Synthesis

The compound is utilized as a substrate in catalytic reductions to produce cis-enriched 5-ethyl-1,3-cyclohexanediols. The ethyl group acts as a steric directing handle during borohydride/aluminum chloride reduction, making it a crucial intermediate for complex stereodefined pharmaceutical backbones [3].

Application Fit

XLogP3

Explore Compound Types